Cas no 523-66-0 (Evolitrine)

Evolitrine 化学的及び物理的性質
名前と識別子
-
- Furo[2,3-b]quinoline,4,7-dimethoxy-
- 4,7-dimethoxyfuro[2,3-b]quinoline
- EVOLITRINE
- 4-27-00-02210 (Beilstein Handbook Reference)
- Furo(2,3-b)quinoline, 4,7-dimethoxy-
- Evolitrin
- AC-34843
- 523-66-0
- MS-23298
- CHEMBL401536
- NS00094703
- AKOS040759334
- HY-N5022
- CCRIS 3579
- BRN 0220214
- FT-0777386
- CS-0032089
- E80765
- 7-Methoxydictamnine; Evolitrin
- DTXSID40200325
- 7-Methoxydictamnine
- DTXCID40122816
- DA-73267
- 4,7-Dimethoxyfuro(2,3-B)Quinoline
- Evolitrine
-
- インチ: InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3
- InChIKey: TWGHMXOYRUTQOL-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC
計算された属性
- せいみつぶんしりょう: 229.07393
- どういたいしつりょう: 229.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ぶんしりょう: 229.23
- トポロジー分子極性表面積: 44.5A^2
じっけんとくせい
- 密度みつど: 1.261
- ふってん: 381°Cat760mmHg
- フラッシュポイント: 184.2°C
- 屈折率: 1.642
- PSA: 44.49
Evolitrine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E2175-5mg |
Evolitrine |
523-66-0 | 5mg |
¥8821.43 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8207-50 mg |
Evolitrine |
523-66-0 | 99.03% | 50mg |
¥14400.00 | 2022-04-26 | |
TargetMol Chemicals | T8207-10mg |
Evolitrine |
523-66-0 | 99.03% | 10mg |
¥ 2580 | 2024-07-20 | |
TargetMol Chemicals | T8207-25mg |
Evolitrine |
523-66-0 | 99.03% | 25mg |
¥ 4330 | 2024-07-20 | |
A2B Chem LLC | AG46717-5mg |
EVOLITRINE |
523-66-0 | 99% | 5mg |
$385.00 | 2024-04-19 | |
TargetMol Chemicals | T8207-1mg |
Evolitrine |
523-66-0 | 99.03% | 1mg |
¥ 693 | 2024-07-20 | |
eNovation Chemicals LLC | Y1265646-20mg |
EVOLITRINE |
523-66-0 | 98% | 20mg |
$480 | 2025-02-26 | |
MedChemExpress | HY-N5022-5mg |
Evolitrine |
523-66-0 | 99.95% | 5mg |
¥3500 | 2024-04-18 | |
Chengdu Biopurify Phytochemicals Ltd | BP4230-10mg |
Evolitrine |
523-66-0 | 98% | 10mg |
$130 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8207-100 mg |
Evolitrine |
523-66-0 | 99.03% | 100MG |
¥21600.00 | 2022-04-26 |
Evolitrine 関連文献
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Joseph P. Michael Nat. Prod. Rep. 2001 18 543
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Joseph P. Michael Nat. Prod. Rep. 2003 20 476
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J. P. Michael Nat. Prod. Rep. 1991 8 53
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Joseph P. Michael Nat. Prod. Rep. 2007 24 223
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Xiaobin Zeng,Zhefeng Wang,Xiangli Liu,Ming Chen,Alfred Fahr,Keda Zhang New J. Chem. 2018 42 11930
-
Manoj D. Patil,Rai-Shung Liu Org. Biomol. Chem. 2019 17 4452
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J. P. Michael Nat. Prod. Rep. 1995 12 465
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M. F. Grundon Nat. Prod. Rep. 1987 4 225
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J. P. Michael Nat. Prod. Rep. 1992 9 25
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Joseph P. Michael Nat. Prod. Rep. 2002 19 742
Evolitrineに関する追加情報
Evolitrine (CAS No. 523-66-0): A Comprehensive Overview
Evolitrine, also known by its chemical name 5,6,7,8-Tetrahydro-1,8-naphthyridine, is a compound with the CAS number 523-66-0. This compound has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural properties and potential applications in various therapeutic areas. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to Evolitrine.
Chemical Structure and Physical Properties
Evolitrine is a heterocyclic compound characterized by a fused ring system consisting of a pyridine ring and a cyclohexene ring. The molecular formula of Evolitrine is C8H10N2, and its molecular weight is approximately 134.17 g/mol. The compound is typically found as a colorless liquid with a characteristic odor. It has a boiling point of around 175°C and is soluble in common organic solvents such as ethanol, methanol, and acetone.
The structural features of Evolitrine contribute to its chemical reactivity and potential biological activity. The presence of the nitrogen atoms in the pyridine ring imparts basicity to the molecule, making it useful in various synthetic transformations and as a building block for more complex molecules.
Synthesis Methods
The synthesis of Evolitrine can be achieved through several methods, each with its own advantages and limitations. One of the most common approaches involves the cyclization of an appropriate precursor, such as an amino alcohol or an amide. For example, the reaction of 4-amino-1-butene with formaldehyde followed by cyclization yields Evolitrine. Another method involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a palladium catalyst.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes for Evolitrine. These methods often utilize mild reaction conditions and catalysts that are less toxic and more readily available. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste production.
Biological Activity and Therapeutic Potential
The biological activity of Evolitrine has been the subject of extensive research in recent years. Studies have shown that this compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are attributed to its ability to modulate various cellular signaling pathways and interact with specific receptors.
In the context of anti-inflammatory activity, Evolitrine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In cancer research, Evolitrine has demonstrated significant cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that it can induce apoptosis by disrupting mitochondrial function and activating caspase cascades. Additionally, it has been shown to inhibit angiogenesis, thereby reducing blood supply to tumors and slowing their growth.
In neuroprotection studies, Evolitrine has been found to protect neurons from oxidative stress-induced damage. It appears to do so by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This property makes it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Prospects
The promising preclinical results for Evolitrine have led to increased interest in its clinical development. Several phase I clinical trials are currently underway to evaluate its safety and tolerability in humans. Preliminary data from these trials suggest that Evolitrine is well-tolerated at therapeutic doses with minimal side effects.
In addition to its direct therapeutic applications, there is growing interest in usingEvolitrine strong >as a scaffold for drug discovery. Its unique structural features make it an attractive starting point for designing novel compounds with enhanced biological activity or improved pharmacokinetic properties. p >
< strong >Conclusion< / strong > p >
In summary,< strong >Evolitrine< / strong >(CAS No.< strong >523-66-0< / strong >)is a versatile compound with significant potential in pharmaceutical research.< span class =" bold ">Its unique chemical structure,< span class =" bold ">physical properties,< span class =" bold ">and diverse biological activities make it an important molecule for further investigation.< span class =" bold ">As research continues,< span class =" bold ">we can expect new insights into its mechanisms of action,< span class =" bold ">therapeutic applications,< span class =" bold ">and potential use in drug discovery.< / p >
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